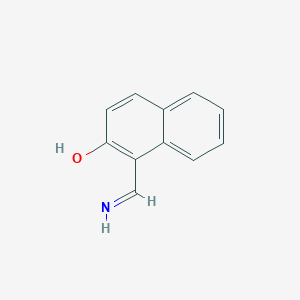
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- is an organic compound with the molecular formula C7H14O2. It is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3-positions. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .
Métodos De Preparación
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods:
Synthetic Routes: The parent 1,3-dioxane is typically prepared by the reaction of formaldehyde and 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields.
Análisis De Reacciones Químicas
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability and ease of removal.
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- involves its ability to stabilize reactive intermediates through intramolecular interactions. The compound’s structure allows it to act as a protecting group, preventing unwanted side reactions during chemical synthesis . The molecular targets and pathways involved include interactions with carbonyl groups and stabilization of carbocations .
Comparación Con Compuestos Similares
1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)- can be compared with other similar compounds:
1,3-Dioxane: The parent compound, which is less substituted and has different reactivity and stability.
1,4-Dioxane: An isomer with different physical and chemical properties, often used in different industrial applications.
1,3-Dioxolane: A five-membered ring compound with similar reactivity but different stability and applications.
These comparisons highlight the unique properties of 1,3-Dioxane, 4,4-dimethyl-2-(1-methylethyl)-, such as its enhanced stability and specific reactivity patterns .
Propiedades
Número CAS |
58303-57-4 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-7(2)8-10-6-5-9(3,4)11-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
CAMCUTWKCAAGJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OCCC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14627606.png)
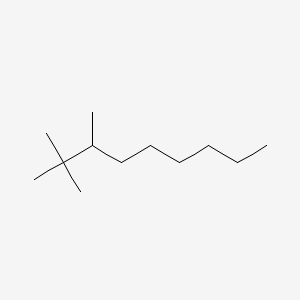
![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
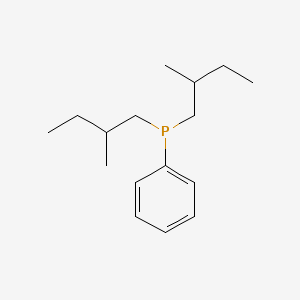
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
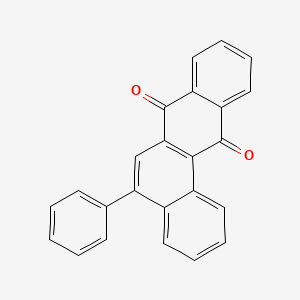
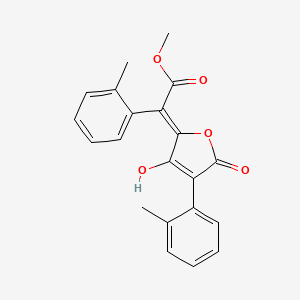
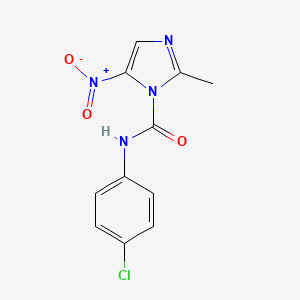
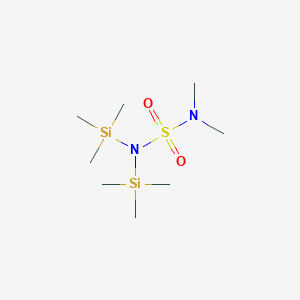
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)
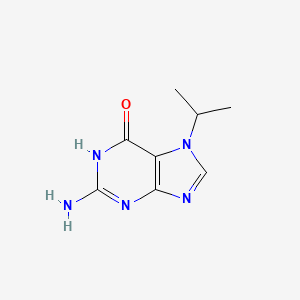

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
